molecular formula C12H14N2O3 B2603500 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 910443-53-7

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2603500
CAS No.: 910443-53-7
M. Wt: 234.255
InChI Key: VBIWAKFYCGUCPA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which also contains a carboxamide and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 2-methoxybenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide.

    Reduction: Formation of 1-(2-Methoxyphenyl)-5-hydroxypyrrolidine-3-carboxamide.

    Substitution: Formation of 1-(2-Halophenyl)-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(2-Methoxyphenyl)-2-phenylethylamine
  • 1-(2-Methoxyphenyl)-3-oxopyrrolidine

Uniqueness

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its biological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various Gram-positive bacteria and fungi. The compound exhibits significant activity against strains such as Staphylococcus aureus and Clostridium difficile, which are known for their resistance to conventional antibiotics.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus< 32Effective
Clostridium difficile< 64Effective
Candida auris< 128Moderate

The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential lead for developing new antimicrobial agents, particularly against drug-resistant pathogens.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using A549 human lung cancer cells demonstrated that the compound induces cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy group can enhance its potency.

Compound IC50 (µM) Cell Line
This compound15A549
Cisplatin10A549

These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly in rapidly dividing cancer cells.

Case Studies

Several case studies have illustrated the effectiveness of this compound in both antimicrobial and anticancer contexts. In one study, derivatives of this compound were synthesized and tested against multidrug-resistant Staphylococcus aureus, showing promising results that warrant further investigation into their therapeutic potential .

In another case, the compound's anticancer activity was evaluated alongside standard treatments, revealing synergistic effects when used in combination with other chemotherapeutics. This suggests potential applications in combination therapy strategies aimed at enhancing treatment efficacy while minimizing resistance development .

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIWAKFYCGUCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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